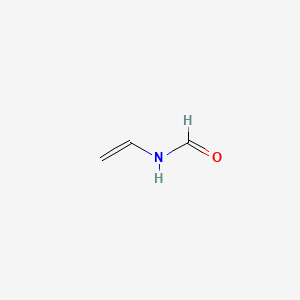

N-Vinylformamide

Overview

Description

N-Vinylformamide is a vinyl monomer with high reactivity and water solubility. It is known for its versatility in various applications, including the synthesis of specialty polymers with stimuli-responsive behavior. This compound is biocompatible and suitable for use in drug delivery systems, tissue engineering, and controlled-release applications .

Preparation Methods

Overview of N-Vinylformamide Synthesis

This compound is typically synthesized via multi-step processes involving:

- Formation of hydroxyethyl formamide (HEF) from acetaldehyde and formamide.

- Reaction of HEF with cyclic anhydrides to form esters.

- Thermal dissociation (cracking) of these esters to yield this compound and diacid by-products.

- Regeneration of cyclic anhydrides from diacids for process sustainability.

These steps can be conducted in one-pot or sequentially, often under controlled temperature and pressure to optimize yield and purity.

Detailed Preparation Methods

Synthesis via Hydroxyethyl Formamide and Cyclic Anhydride Esterification

This method is well-documented in patents US7026511B2 and US20050033089A1, describing a process where acetaldehyde, formamide, and a cyclic anhydride source are mixed in a single reaction vessel. The key steps are:

Step 1: Formation of Hydroxyethyl Formamide (HEF)

- Acetaldehyde reacts with formamide in the presence of acid or base catalysts (e.g., potassium carbonate, triethylamine).

- Reaction conditions: typically 10–15 °C for 2–3 hours.

- The mole ratio of acetaldehyde to formamide is generally at least 2:1 but can vary.

Step 2: Ester Formation

- HEF reacts with cyclic anhydrides such as succinic anhydride, maleic anhydride, or phthalic anhydride.

- This forms an ester intermediate.

- Reaction is often performed under pressure to prevent acetaldehyde loss due to its low boiling point (~21 °C).

- Reaction temperature ranges from 10 °C to 70 °C.

Step 3: Thermal Cracking of Ester

- The ester is heated to dissociate into this compound and a diacid compound.

- Typical cracking temperatures are around 60 °C.

- The diacid can be dehydrated back to the cyclic anhydride for reuse, often at higher temperatures or using dehydration catalysts (e.g., zeolites, vanadium oxide).

Step 4: Purification

- This compound is purified by vacuum distillation under reduced pressure (100–150 Pa).

- Yields reported are approximately 75–88%, with purity around 96% or higher.

Table 1: Typical Reaction Conditions and Yields for NVF Synthesis via HEF and Cyclic Anhydride

| Step | Conditions | Catalyst(s) | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| HEF formation | 10–15 °C, 2–3 h | K2CO3, triethylamine | - | - | Acetaldehyde:formamide ≥ 2:1 |

| Ester formation | 10–70 °C, under pressure | None or acid/base catalyst | - | - | Use of succinic/maleic/phthalic anhydride |

| Ester cracking | ~60 °C, 3–4 h | Thermal | - | - | Produces NVF + diacid |

| NVF purification | Vacuum distillation, 100–150 Pa | - | 75.8–88 | 96–98 | High purity NVF obtained |

Pyrolytic Route via Formylalanine Nitrile

An alternative method described in European patent EP0184074B1 involves pyrolysis of formylalanine nitrile:

- Formylalanine nitrile is evaporated and passed over a heated catalyst at 400–420 °C.

- Pyrolysis splits off hydrogen cyanide, yielding this compound.

- The pyrolysis gases are cooled in stages (60 °C, 20 °C, -10 °C) to separate NVF condensate from hydrogen cyanide.

- The yield of NVF is reported as 88% based on reacted formylalanine nitrile.

- Hydrogen cyanide is recycled by chemisorption with acetaldehyde and formamide in the presence of triethylamine.

This method is continuous and allows for efficient separation and recycling of by-products, but requires high-temperature equipment and careful handling of toxic gases.

One-Pot Reaction Using Acetaldehyde, Formamide, and Anhydride Source

This process integrates the formation of HEF, esterification, and cracking in a single pressurized vessel:

- Acetaldehyde, formamide, and cyclic anhydride (e.g., succinic anhydride) are mixed.

- Reaction proceeds under pressure to prevent acetaldehyde evaporation.

- Ester intermediate forms and is thermally cracked in situ to produce NVF.

- The cyclic anhydride is regenerated from the diacid by dehydration, often using catalysts or heat.

This method offers operational simplicity and potential for scale-up.

Research Findings and Optimization Notes

- Catalyst Effects: Basic catalysts like potassium carbonate and triethylamine facilitate HEF formation and improve reaction rates.

- Temperature Control: Low temperatures (~10 °C) favor HEF formation, while moderate heating (~60 °C) is optimal for ester cracking.

- Pressure Use: Pressurized reactors prevent acetaldehyde loss due to volatility, improving yield.

- Anhydride Selection: Succinic anhydride is commonly used due to ease of regeneration and reactivity.

- Purification: Vacuum distillation under reduced pressure is essential to obtain high-purity NVF.

- Yield Optimization: Careful control of reaction times, temperatures, and catalyst loading can push yields above 85%.

Summary Table of Preparation Methods

| Method | Key Reactants | Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|---|

| HEF + Cyclic Anhydride Esterification | Acetaldehyde, formamide, cyclic anhydride | 10–70 °C, pressurized vessel, catalysts | 75.8–88 | High purity, recyclable anhydride | Requires pressure control, multi-step |

| Pyrolysis of Formylalanine Nitrile | Formylalanine nitrile, catalyst | 400–420 °C, thin-film evaporator | 88 | Continuous process, high yield | High temperature, toxic gases |

| One-Pot Reaction in Pressurized Vessel | Acetaldehyde, formamide, anhydride | Pressurized, 10–70 °C | ~80 | Simplified operation | Control of volatile acetaldehyde |

Chemical Reactions Analysis

RAFT Polymerization

Reversible addition-fragmentation chain-transfer (RAFT) polymerization enables precise control over molecular weight and dispersity. Using a xanthate RAFT agent in dimethyl sulfoxide (DMSO) at 35°C, poly(N-Vinylformamide) (PNVF) with:

-

Molar masses up to 80,000 g/mol

-

Dispersities <1.4

Chain-end fidelity was confirmed via ESI-TOF mass spectrometry, and block copolymers (e.g., poly(N-vinylcaprolactam)-b-PNVF) were successfully synthesized .

Free Radical Polymerization

Bulk and aqueous solution polymerization of this compound exhibits a "gel effect" at monomer concentrations >40 wt% (5.63 mol/L). Key parameters include:

-

Propagation rate coefficient (kₚ) : Decreases sixfold from dilute aqueous solution (3 wt%) to bulk monomer (100 wt%) .

Table 1: Propagation Rate Coefficients (kₚ) for this compound

| Temperature (°C) | Monomer Concentration (wt%) | kₚ (L·mol⁻¹·s⁻¹) |

|---|---|---|

| 5 | 3 | 2,100 |

| 60 | 100 | 350 |

Hydrogen bonding and dipolar interactions with water reduce reactivity in aqueous solutions .

Dispersion Polymerization

In polar solvents (e.g., methanol/ethanol), this compound forms monodisperse hydrophilic particles (1–5 µm) using poly(2-ethyl-2-oxazoline) stabilizers. Higher stabilizer concentrations yield smaller particles .

Organotellurium-Mediated Radical Polymerization (TERP)

TERP produces PNVF with:

-

Controlled molecular weights

-

Low dispersity (Ð <1.25)

Hydrolysis of PNVF under mild conditions yields poly(vinylamine) (PVAm) with quantitative conversion .

Hydrolysis Reactions

This compound undergoes acidic or basic hydrolysis to form poly(vinylamine) (PVAm), a cationic polymer with applications in flocculation and drug delivery.

Table 2: Hydrolysis Conditions and Outcomes

| Hydrolysis Agent | Temperature (°C) | Conversion Efficiency | Key Product |

|---|---|---|---|

| HCl | 70 | >95% | PVAm hydrochloride |

| NaOH | 25 | ~100% | PVAm |

Hydrolysis preserves polymer architecture, enabling synthesis of PVAm-based block copolymers .

Copolymerization

This compound copolymerizes with monomers such as N-hydroxyethyl acrylamide (HEA) and 2-carboxyethyl acrylate (CEA) . Key findings:

-

P(NVF-co-HEA) : Reduces equilibrium water content (EWC) linearly with HEA concentration .

-

P(NVF-co-CEA) : Introduces carboxyl groups, enabling pH-responsive behavior .

Reactivity Ratios (NVF vs. Acrylates) :

| Comonomer | r₁ (NVF) | r₂ (Comonomer) |

|---|---|---|

| Acrylic acid | 0.8 | 0.5 |

| Acrylamide | 1.2 | 0.7 |

Crosslinking during polymerization forms hydrogels with applications in controlled drug release .

Side Reactions and Interactions

-

Michael Addition : this compound reacts with acrylates (e.g., hexanedioldiacrylate) to form precipitates, altering formulation stability .

-

Oxygen Inhibition : Cyclic this compound reduces oxygen inhibition in photopolymerization by consuming oxygen via radical coupling .

Environmental and Kinetic Influences

Scientific Research Applications

N-Vinylformamide has a wide range of scientific research applications. It is used as a monomer to synthesize specialty polymers with stimuli-responsive behavior, making it suitable for drug delivery systems, tissue engineering, and controlled-release applications . In the field of batteries, this compound is used to synthesize an aqueous binder for lithium titanate anodes, enhancing the stability and specific capacity of the electrodes . It is also employed in the fabrication of biocompatible coatings for medical devices and polypropylene membranes for continuous removal of organic micropollutants from water . Additionally, this compound-based hydrogels have been investigated for their potential in controlled drug delivery by altering the polymer composition to govern the amount and ratio of free to bound water contained in the hydrogels .

Mechanism of Action

The mechanism of action of N-Vinylformamide involves its ability to enhance the adsorption affinity of membranes by inducing multiple hydrophilic and hydrogen bonding sites on the surface . This property makes it effective in various applications, including water treatment and drug delivery. The molecular targets and pathways involved in its action include the formation of hydrogen bonds and hydrophilic interactions with other molecules.

Comparison with Similar Compounds

N-Vinylformamide can be compared with other similar compounds such as N-Vinylcaprolactam, N,N-Dimethylformamide, and N-Isopropylacrylamide . N-Vinylcaprolactam is another vinyl monomer used in the synthesis of specialty polymers, while N,N-Dimethylformamide is a common solvent used in various chemical reactions. N-Isopropylacrylamide is known for its use in the synthesis of temperature-responsive hydrogels. This compound stands out due to its high reactivity, water solubility, and biocompatibility, making it suitable for a wide range of applications in drug delivery, tissue engineering, and water treatment.

Biological Activity

N-Vinylformamide (NVF) is a multifunctional monomer that has garnered attention for its biological activity, particularly in biomedical applications. This article explores the biological properties of NVF, focusing on its antimicrobial activity, biocompatibility, and potential therapeutic uses, supported by relevant research findings and case studies.

Overview of this compound

This compound is a vinyl monomer that can undergo polymerization to form poly(this compound) (PNVF). This polymer can be further hydrolyzed to produce poly(vinyl amine) (PVAm), which exhibits significant biological activity. The conversion of NVF to PNVF and subsequently to PVAm can be achieved through various hydrolysis methods, influencing the final properties of the polymers.

Antimicrobial Activity

Research Findings:

- Hydrolysis Effects : The hydrolysis of PNVF into PVAm significantly enhances its antimicrobial properties. Studies have shown that PVAm derived from acidic hydrolysis exhibits potent antimicrobial activity against various pathogens, including Escherichia coli, Staphylococcus aureus, and Candida albicans. The antimicrobial efficacy was reported to be 10-20 times greater than that of many conventional antimicrobial agents .

- Mechanism of Action : The primary amine groups formed during the hydrolysis process are believed to interact with microbial cell membranes, leading to cell lysis and death. This mechanism highlights the potential of PVAm in developing antimicrobial coatings and materials for medical applications .

Biocompatibility and Hemocompatibility

Case Studies:

- A pilot study assessed the biocompatibility of PNVF in vivo, indicating low toxicity and acceptable hemodynamic profiles. This suggests that NVF-derived polymers could be utilized in drug delivery systems and tissue engineering applications without adverse effects on biological systems .

- Further investigations into the blood compatibility of PVAm microparticles demonstrated favorable interactions with red blood cells, making them suitable candidates for applications in blood-contacting devices .

Applications in Drug Delivery and Tissue Engineering

Injectable Hydrogels : Recent studies have explored the use of NVF-based hydrogels for drug delivery systems. These hydrogels can be engineered to respond to physiological conditions, such as pH changes, allowing for controlled release of therapeutic agents. The incorporation of NVF microgels into composite hydrogels has shown promising results in enhancing mechanical properties while maintaining biocompatibility .

Summary of Biological Activities

Q & A

Q. Basic: What are the standard methods for synthesizing and characterizing NVF-based hydrogels in tissue engineering?

Answer:

NVF hydrogels are synthesized via free-radical polymerization, often using UV initiation. A typical protocol involves combining NVF monomers with cross-linkers like 1,4-Butanediol diglycidyl ether (BDDE) and biocompatible polymers such as gelatin. Characterization includes:

- FT-IR spectroscopy to confirm covalent bonding between NVF and cross-linkers (e.g., peaks at 1650 cm⁻¹ for amide groups) .

- Rheological analysis to assess mechanical properties (e.g., storage modulus ≥500 Pa for tissue scaffolds) .

- Swelling studies to evaluate pH sensitivity (e.g., 200–400% swelling ratio in neutral vs. acidic conditions) .

- SEM imaging to verify pore structure (10–50 µm pores ideal for cell adhesion) .

Q. Advanced: How do monomer and cross-linker concentrations affect protein adsorption efficiency in NVF/gelatin hydrogels?

Answer:

Higher NVF concentrations (≥2 M) increase hydrogel rigidity but may reduce protein adsorption due to steric hindrance. Optimal cross-linker (BDDE) ratios (1:5 monomer-to-cross-linker) balance mechanical stability and adsorption capacity. For example:

Q. Basic: What safety protocols are critical when handling NVF in laboratory settings?

Answer:

NVF is classified as a reproductive toxin (Repr. 1B) and respiratory irritant . Key protocols include:

- Use of fume hoods and PPE (gloves, goggles) to avoid inhalation/contact .

- Storage at 2–8°C in airtight containers to prevent degradation .

- Emergency procedures for spills: neutralize with 10% acetic acid and dispose as hazardous waste .

Q. Advanced: How can machine learning optimize NVF-based hydrogel formulations for controlled drug release?

Answer:

Machine learning (ML) models like random forests or neural networks predict release kinetics by training on datasets of:

- Polymer composition (e.g., NVF-gelatin vs. NVF-alginate blends).

- Environmental stimuli (pH, temperature).

- Drug loading efficiency (e.g., 70–90% for dexamethasone).

ML identifies nonlinear relationships, such as BDDE concentration’s disproportionate impact on burst release (R² = 0.89 in validation studies) .

Q. Basic: What analytical techniques resolve contradictions in NVF polymerization kinetics data?

Answer: Discrepancies in reaction rates (e.g., 0.02–0.05 s⁻¹ for NVF) arise from:

- Oxygen inhibition : Use degassing or inert atmospheres to stabilize radical propagation .

- Temperature gradients : Differential scanning calorimetry (DSC) monitors exothermic peaks (±2°C accuracy) .

- Statistical validation : Bootstrap resampling confirms confidence intervals for rate constants .

Q. Advanced: Why do NVF-based hydrogels exhibit variable cytocompatibility across cell lines?

Answer: Variability stems from:

- Charge interactions : NVF’s amide groups attract cationic proteins in some cell membranes (e.g., >90% viability in fibroblasts vs. 70% in epithelial cells) .

- Degradation byproducts : Formamide release (≥0.1 mM) inhibits mitochondrial activity in sensitive lines .

- Surface topography : Nanoscale roughness (≤20 nm) enhances osteoblast adhesion but not chondrocytes .

Q. Basic: How is NVF’s reactivity exploited in radical polymerization for biomedical applications?

Answer: NVF’s vinyl group undergoes rapid radical addition, enabling:

- Low initiator concentrations (e.g., 0.1 wt% AIBN) for high conversion rates (>95%) .

- Copolymerization with acrylamide for tunable hydrophilicity (contact angles 30–60°) .

- Post-polymerization modification : Hydrolysis to poly(vinylamine) for pH-responsive drug carriers .

Q. Advanced: What strategies mitigate batch-to-batch variability in NVF hydrogel synthesis?

Answer:

- DoE (Design of Experiments) : Central composite designs optimize variables (e.g., UV intensity, initiator ratio) .

- Real-time monitoring : Raman spectroscopy tracks monomer conversion (≥95% threshold) .

- Quality control : Gel permeation chromatography (GPC) ensures consistent molecular weight (Đ ≤ 1.5) .

Properties

IUPAC Name |

N-ethenylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-2-4-3-5/h2-3H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQXSMRAEXCEDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CNC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72018-12-3 | |

| Record name | Poly(N-vinylformamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72018-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9065366 | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13162-05-5 | |

| Record name | N-Vinylformamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13162-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Vinylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013162055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Formamide, N-ethenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-vinylformamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLFORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14540119E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.